Ethyl 5-amino-1-benzyl-4-bromo-pyrazole-3-carboxylate
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Overview
Description
Ethyl 5-amino-1-benzyl-4-bromo-pyrazole-3-carboxylate is a heterocyclic compound that features a pyrazole ring substituted with an amino group, a benzyl group, a bromo group, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-1-benzyl-4-bromo-pyrazole-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-dicarbonyl compound.
Bromination: The pyrazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Amination: Introduction of the amino group can be done via nucleophilic substitution reactions.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-1-benzyl-4-bromo-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles.
Oxidation and Reduction: The amino group can be oxidized or reduced under appropriate conditions.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of light or heat.
Amination: Ammonia or primary amines under basic conditions.
Esterification: Alcohols in the presence of acid catalysts.
Major Products
Substitution: Formation of various substituted pyrazoles.
Oxidation: Formation of nitro or imine derivatives.
Hydrolysis: Formation of 5-amino-1-benzyl-4-bromo-pyrazole-3-carboxylic acid.
Scientific Research Applications
Ethyl 5-amino-1-benzyl-4-bromo-pyrazole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Biological Studies: It serves as a probe to study enzyme interactions and receptor binding.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 5-amino-1-benzyl-4-bromo-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the amino, benzyl, and bromo groups allows for interactions with various biological targets, influencing pathways such as signal transduction or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-amino-1-phenyl-4-bromo-pyrazole-3-carboxylate
- Ethyl 5-amino-1-benzyl-4-chloro-pyrazole-3-carboxylate
- Ethyl 5-amino-1-benzyl-4-bromo-pyrazole-3-acetate
Uniqueness
Ethyl 5-amino-1-benzyl-4-bromo-pyrazole-3-carboxylate is unique due to the specific combination of substituents on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of the bromo group allows for further functionalization, while the benzyl group enhances lipophilicity, potentially improving membrane permeability in biological systems.
Properties
IUPAC Name |
ethyl 5-amino-1-benzyl-4-bromopyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O2/c1-2-19-13(18)11-10(14)12(15)17(16-11)8-9-6-4-3-5-7-9/h3-7H,2,8,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGCDFOWLRQZEMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1Br)N)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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